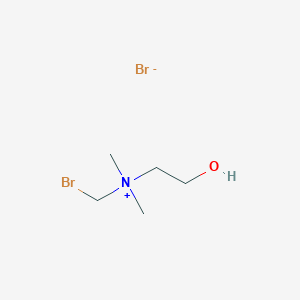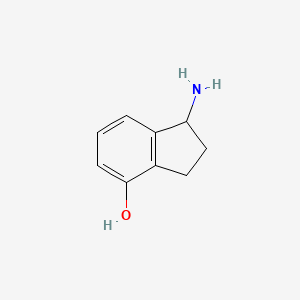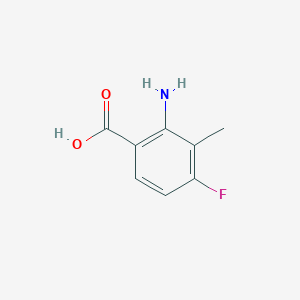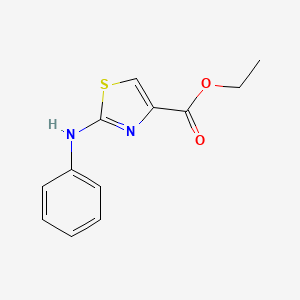
Ethyl 2-(phenylamino)-4-thiazolecarboxylate
Vue d'ensemble
Description
Ethyl 2-(phenylamino)-4-thiazolecarboxylate is a chemical compound that incorporates a thiophene moiety . Thiophene is a five-membered heterocyclic compound that is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of Ethyl 2-(phenylamino)-4-thiazolecarboxylate and similar compounds often involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-(phenylamino)-4-thiazolecarboxylate and similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure elucidation of the designed compounds is derived from their spectral information .Chemical Reactions Analysis
Ethyl 2-(phenylamino)-4-thiazolecarboxylate and similar compounds are known to react with different nucleophiles and electrophiles . The reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Applications De Recherche Scientifique
Role in Synthesis of Thiophene Derivatives
Thiophene-based analogs, including Ethyl 2-(phenylamino)-4-thiazolecarboxylate, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Ethyl 2-(phenylamino)-4-thiazolecarboxylate could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules, including Ethyl 2-(phenylamino)-4-thiazolecarboxylate, have a prominent role in the advancement of organic semiconductors . This opens up possibilities for its use in electronic devices.
Organic Field-Effect Transistors (OFETs)
The compound could potentially be used in the fabrication of Organic Field-Effect Transistors (OFETs), given the role of thiophene-mediated molecules in this area .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This suggests that Ethyl 2-(phenylamino)-4-thiazolecarboxylate could be used in the production of OLEDs.
Antimicrobial Activity
Research has shown that thiophene derivatives derived from Ethyl 2-(phenylamino)-4-thiazolecarboxylate have exhibited antimicrobial activity . Specifically, derivatives 7b and 8 showed activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species .
Anticancer Properties
Thiophene ring system exhibits many pharmacological properties such as anticancer . This suggests that Ethyl 2-(phenylamino)-4-thiazolecarboxylate could potentially be used in cancer treatment.
Anti-Inflammatory Properties
Thiophene-based drugs, such as those that could potentially be derived from Ethyl 2-(phenylamino)-4-thiazolecarboxylate, have shown anti-inflammatory properties . This opens up possibilities for its use in the treatment of inflammatory diseases.
Orientations Futures
Thiophene derivatives like Ethyl 2-(phenylamino)-4-thiazolecarboxylate have promising pharmacological characteristics and are considered important entities in the synthesis of heterocyclic compounds . Future research could focus on synthesizing new thiophene-containing compounds and studying their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .
Propriétés
IUPAC Name |
ethyl 2-anilino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCUMDSDWMYUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567604 | |
| Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(phenylamino)-4-thiazolecarboxylate | |
CAS RN |
126533-76-4 | |
| Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)


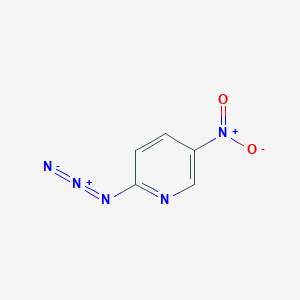


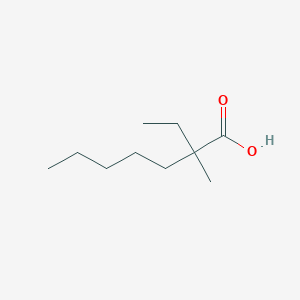

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)
